![molecular formula C15H16O4S B2355977 Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate CAS No. 343376-14-7](/img/structure/B2355977.png)
Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with methoxy groups and a carboxylate ester group. The presence of these functional groups could potentially give this compound interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the methoxy groups, and the formation of the methyl ester. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, methoxy groups, and methyl ester could potentially influence its shape and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar ester and methoxy groups could affect its solubility in different solvents .Scientific Research Applications
Mass Spectra and Differentiation of Thiophene Derivatives Research on the mass spectra of substituted thiophene-2-carboxylic acids, including compounds similar to Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate, has shown that isomeric 5- and 3-substituted compounds can be differentiated by mass spectrometry. This study is significant in analytical chemistry for identifying and differentiating such compounds (Fisichella et al., 1982).
Synthesis of Isomeric Benzo[b] Thiophene-2-carboxylic Acids The synthesis and characterization of isomeric benzo[b] thiophene-2-carboxylic acids, which are structurally related to the compound , have been explored. These acids have been converted to their methyl esters, providing insights into synthetic pathways relevant to similar thiophene derivatives (Campaigne & Abe, 1975).
Anti-Proliferative Activity of Thiophene Derivatives A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, closely related to the compound , showed pronounced anti-proliferative activity and tumor cell selectivity. This suggests potential applications in cancer research, particularly in developing novel tumor-selective therapeutic agents (Thomas et al., 2017).
Decarboxylation and Stability Studies Research on the decarboxylation of benzo[b] thiophene-2-carboxylic acid derivatives indicates the stability of these compounds under certain conditions, which is crucial for understanding their chemical properties and potential applications in synthesis and drug development (Jackson & Bowlus, 1980).
Structure-Activity Relationship in Tumor-Selective Thiophene Derivatives A study on the structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives, closely related to the compound , reveals insights into how modifications in the molecular structure can affect their anti-tumor properties. This is significant for designing new therapeutic agents (Thomas et al., 2014).
Synthesis and Photophysical Properties Research into the synthesis and photophysical properties of similar thiophene derivatives highlights their unique luminescence properties, which could have applications in materials science and optoelectronics (Kim et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-10-4-6-11(7-5-10)9-19-12-8-13(17-2)20-14(12)15(16)18-3/h4-8H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYYTESCDJZNAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC(=C2)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2355896.png)
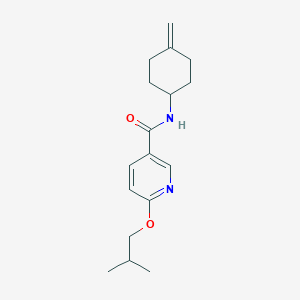
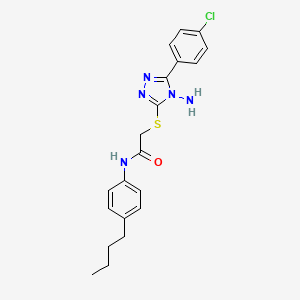

![methyl 3-(2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2355901.png)
![Methyl 2-({4-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-amido]phenyl}formamido)acetate](/img/structure/B2355902.png)

![3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2355908.png)
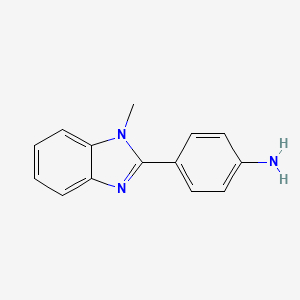
![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)
![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2355914.png)
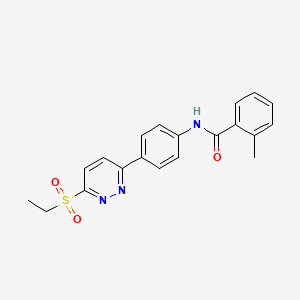
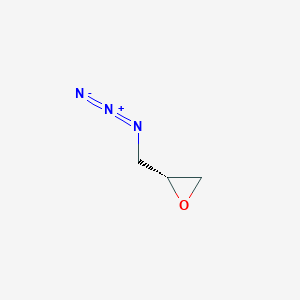
![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)
